1,1,1,2,3,3-Hexafluoro-4-methylpentane

Description

It is produced by reacting hexafluoropropene (HFP) with propane or 2-methylpropane in the presence of di-tert-butyl peroxide (DTBP) as an initiator. Reaction conditions typically involve heating at 140°C for 24 hours, yielding 28% of the target compound alongside other fluorinated derivatives . Structural confirmation is achieved through ¹⁹F and ¹H NMR, as well as GLC/MS analyses, which identify it as a mono-adduct of HFP and hydrocarbons .

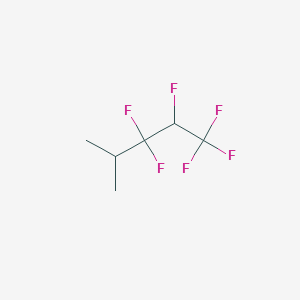

The compound’s molecular formula is C₆H₈F₆ (molar mass: ~194 g/mol), featuring a branched pentane backbone with six fluorine atoms and a methyl group at the 4-position. Its synthesis is highly dependent on reaction conditions; DTBP initiation significantly enhances conversion rates compared to γ-ray-initiated reactions .

Properties

CAS No. |

53072-71-2 |

|---|---|

Molecular Formula |

C6H8F6 |

Molecular Weight |

194.12 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoro-4-methylpentane |

InChI |

InChI=1S/C6H8F6/c1-3(2)5(8,9)4(7)6(10,11)12/h3-4H,1-2H3 |

InChI Key |

DIRVZUHAKXDFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C(F)(F)F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Reaction Byproducts

The synthesis of 1,1,1,2,3,3-hexafluoro-4-methylpentane (Compound 28 ) often yields isomers and derivatives, including:

- 1,1,1,2,3,3-Hexafluorohexane (29): A minor isomer (3%) formed in reactions with propane. Its linear structure lacks the methyl branch, resulting in lower steric hindrance but reduced thermodynamic stability compared to 28 .

- 4,4-Dimethyl-1,1,1,2,3,3-hexafluoropentane (30) : The major product (62–80%) when 2-methylpropane is used as the hydrocarbon substrate. The additional methyl group at the 4-position increases branching, favoring higher yields due to enhanced radical stability during synthesis .

- 1,1,1,2,3,3-Hexafluoro-5-methylhexane (31) : A trace byproduct (3%) with a methyl group at the terminal position, highlighting the regioselectivity of HFP addition .

Table 1: Comparison of Structural Isomers

Fluorinated Ethers and Functionalized Derivatives

Compounds with ether or ketone functionalities differ in reactivity and applications:

- 1,1,1,2,3,3-Hexafluoro-3-(trifluoroethoxy)propane (CAS 993-95-3): An ether derivative with a trifluoroethoxy group. Its molecular formula (C₅H₃F₉O) and polar ether linkage make it suitable as a solvent or surfactant, contrasting with 28’s nonpolar alkane structure .

Table 2: Ether vs. Alkane Fluorocompounds

| Compound | Functional Group | Molar Mass (g/mol) | Applications | Reference |

|---|---|---|---|---|

| 28 | Alkane | 194 | Intermediate, solvents | |

| 993-95-3 | Ether | 282 | Surfactants | |

| 95842-03-8 | Bis-ether | 436 | Lubricants |

Fluorinated Ketones and Complex Derivatives

Ketone-containing fluorocompounds exhibit distinct chemical properties:

- 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0): A fluorinated hydroxyketone with applications in pharmaceuticals. Its polar carbonyl and hydroxyl groups enable hydrogen bonding, unlike 28 ’s inert alkane structure .

- Perfluoro-(isopropyl-1-methyl-2-oxapentyl) ketone (CAS 851535-00-7): A complex derivative with a molar mass of 482.07 g/mol. Its trifluoromethyl and ether groups enhance thermal stability, making it useful in high-temperature applications .

Table 3: Ketone vs. Alkane Fluorocompounds

Regulatory and Environmental Considerations

Fluorinated compounds often face regulatory scrutiny due to persistence and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.